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Introduction

(R)-Carisbamate is an investigational antiepileptic drug (AED) that has shown potential as an
adjunctive therapy for treatment-resistant epilepsy, including focal-onset seizures and Lennox-
Gastaut Syndrome (LGS).[1][2] Its primary mechanism of action is believed to be the
modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.
[3] This document provides detailed application notes and protocols for designing robust Phase
[l clinical trials to evaluate the efficacy and safety of adjunctive (R)-Carisbamate therapy.

Application Notes
Rationale for Adjunctive Therapy Trials

Ethical considerations preclude the use of a placebo as a monotherapy in patients with active
epilepsy. Therefore, new AEDs are typically evaluated in adjunctive therapy trials, where the
investigational drug is added to the patient's existing, stable AED regimen.[4] This design
allows for the assessment of the additional benefit of the new drug compared to a placebo,
while ensuring all patients receive a baseline level of care.

Target Patient Population
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The selection of the target patient population is critical for the success of the clinical trial. For
adjunctive (R)-Carisbamate therapy, the following populations are of primary interest:

e Adults and adolescents (=16 years) with drug-resistant focal-onset seizures: These patients
continue to experience seizures despite treatment with one or more appropriate AEDs.

e Children and adults (e.qg., 4-55 years) with Lennox-Gastaut Syndrome (LGS): LGS is a
severe form of childhood-onset epilepsy characterized by multiple seizure types and
developmental delay.[1]

Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study
population and to minimize confounding factors. Key criteria from a representative (R)-
Carisbamate trial for LGS (NCT05219617) are summarized in the table below.

Inclusion Criteria Exclusion Criteria

Documented history of LGS (evidence of
multiple seizure types, specific EEG patterns, Progressive neurologic disease

and developmental delay)

Currently treated with 1-4 concomitant AEDs Clinically significant cardiac, respiratory,

with stable doses gastrointestinal, or renal disease

Minimum number of drop seizures (e.qg., tonic or
) ] ] ) Use of felbamate for less than 18 months
atonic) during the baseline period

Efficacy and Safety Endpoints

The primary and secondary endpoints of the trial must be clearly defined and aligned with
regulatory guidelines.
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Endpoint Type

Endpoint

Description

Primary Efficacy

Percent change from baseline

in seizure frequency

The percentage reduction in
the frequency of the primary
seizure type(s) (e.g., drop
seizures in LGS, focal-onset
seizures) during the treatment
period compared to the

baseline period.

Responder Rate

The proportion of patients who
experience a =50% reduction
in the frequency of the primary
seizure type(s) during the
treatment period compared to

the baseline period.

Secondary Efficacy

Change in overall seizure

frequency

The change in the frequency of

all seizure types.

Seizure-free days

The number of days a patient

is free from any seizures.

Clinician Global Impression of
Change (CGI-C)

A clinician's assessment of the
patient's overall improvement

or worsening.

Patient/Caregiver Global

Impression of Change (PGI-C)

The patient's or caregiver's
assessment of the overall

improvement or worsening.

Safety

Incidence of Treatment-
Emergent Adverse Events
(TEAES)

The number and percentage of
patients experiencing adverse
events that occur or worsen

during the treatment period.

Laboratory abnormalities

Changes in hematology,
clinical chemistry, and

urinalysis parameters.
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Changes in blood pressure,

] ) heart rate, respiratory rate,
Vital signs and ECGs
temperature, and

electrocardiogram readings.

Experimental Protocols
Study Design and Workflow

A typical Phase Ill, multicenter, randomized, double-blind, placebo-controlled, parallel-group

study design is recommended.
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Figure 1: Adjunctive Therapy Clinical Trial Workflow
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Seizure Frequency and Type Monitoring Protocol

Accurate seizure monitoring is paramount for efficacy assessment. The use of a standardized
electronic seizure diary is highly recommended.

Protocol:

o Patient/Caregiver Training: At the beginning of the baseline period, provide comprehensive
training to the patient and/or caregiver on how to accurately identify and record seizure types
and frequency using the electronic diary.

» Dalily Entries: Require daily entries in the electronic diary, even on seizure-free days, to
ensure compliance and data integrity.

o Data Collection: The electronic diary should capture the following for each seizure event:

Date and time of seizure onset

[e]

o

Seizure type (e.g., tonic, atonic, focal with motor signs)

Seizure duration

[¢]

[¢]

Any potential triggers

» Data Review: At each study visit, the clinical site staff should review the seizure diary with
the patient/caregiver to ensure accuracy and completeness.

Adverse Event Monitoring Protocol

Systematic monitoring of adverse events is crucial for evaluating the safety and tolerability of
(R)-Carisbamate. The Liverpool Adverse Events Profile (LAEP) is a validated, 19-item self-
report questionnaire for this purpose.

Protocol:

o Administration: The LAEP should be administered at baseline and at specified intervals
during the treatment and follow-up periods.
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e Scoring: Each of the 19 items is rated on a 4-point Likert scale:

o

1 = Never a problem

[¢]

2 = Rarely a problem
o 3 = Sometimes a problem

4 = Always a problem The total score ranges from 19 to 76, with higher scores indicating a

[e]

greater burden of adverse events.

« Interpretation: Changes in the total LAEP score from baseline will be a key safety endpoint.
Additionally, individual item scores can identify specific adverse event profiles.

e Spontaneous Reporting: In addition to the LAEP, all spontaneously reported adverse events
should be recorded and graded for severity and relationship to the study drug.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Protocol

PK/PD analysis is essential to understand the relationship between drug exposure and

response.
Protocol:

» Blood Sampling: Collect sparse blood samples for (R)-Carisbamate concentration
measurement at pre-specified time points during study visits (e.g., trough concentrations
before morning dose). A more intensive sampling schedule may be implemented in a subset
of patients.

e Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) should be used to
quantify (R)-Carisbamate concentrations in plasma.

e Population PK Modeling: A population PK model will be developed to:

o Characterize the typical PK of (R)-Carisbamate and its variability in the target patient

population.
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o lIdentify covariates (e.g., age, weight, concomitant medications) that influence drug

exposure.

o Exposure-Response Analysis: The relationship between individual patient exposure (e.g.,
AUC, Cmax) and efficacy (e.g., seizure reduction) and safety (e.g., LAEP score) endpoints

will be explored.
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Figure 2: PK/PD Relationship in Clinical Trials

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison

between treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics
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(R)- (R)-
o Carisbamate Carisbamate

Characteristic Placebo (N=...) . Total (N=...)
Low Dose High Dose
(N=...) (N=...)

Age (years),

mean (SD)

Sex, n (%)

Male

Female

Race, n (%)

White

Black or African

American

Asian

Other

Weight (kg),
mean (SD)

Baseline Seizure
Frequency (per
28 days), median

(range)

Number of
Concomitant
AEDs, mean
(SD)

Table 2: Efficacy Outcomes
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(R)- (R)-
. Carisbamate Carisbamate p-value vs.

Endpoint Placebo (N=...) .
Low Dose High Dose Placebo
(N=...) (N=...)

Median Percent

Reduction in

Seizure

Frequency (%)

Responder Rate
(=50%

reduction), n (%)

Mean Change
from Baseline in
Seizure-Free

Days

Table 3: Safety and Tolerability Summary
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(R)-Carishamate (R)-Carishamate

Adverse Event Placebo (N=...) .
Low Dose (N=...) High Dose (N=...)

Any TEAE, n (%)

TEAESs leading to

discontinuation, n (%)

Serious TEAES, n (%)

Most Common TEAEs
(>5% in any group)

Dizziness, n (%)

Somnolence, n (%)

Headache, n (%)

Nausea, n (%)

Mean Change from
Baseline in LAEP

Total Score

Mandatory Visualization
Signaling Pathway of (R)-Carisbamate

(R)-Carisbamate is thought to exert its anticonvulsant effects by modulating voltage-gated
sodium channels (VGSCs). These channels are critical for the initiation and propagation of
action potentials in neurons. In epilepsy, hyperexcitability of neurons can be due to dysfunction
of these channels. By binding to VGSCs, (R)-Carisbamate is believed to stabilize the
inactivated state of the channel, thereby reducing the repetitive firing of neurons that leads to
seizures.
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Figure 3: Proposed Mechanism of Action of (R)-Carisbamate
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Conclusion

The successful design and execution of clinical trials for adjunctive (R)-Carisbamate therapy
require a comprehensive and well-defined protocol. By adhering to the principles and
methodologies outlined in these application notes, researchers can generate high-quality data
to rigorously evaluate the efficacy and safety of this promising antiepileptic drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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